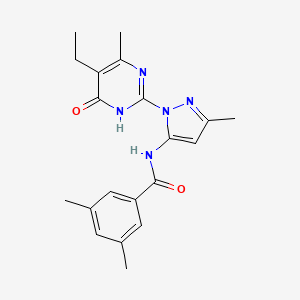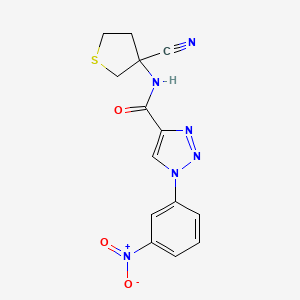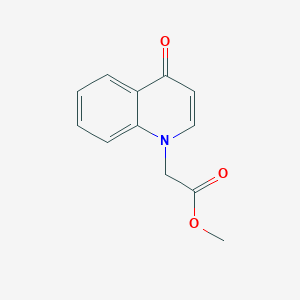![molecular formula C14H16F3N3O B2965906 N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide CAS No. 2094211-58-0](/img/structure/B2965906.png)
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide is a complex organic compound. It features a trifluoromethyl group attached to a pyridine ring, a piperidine moiety, and a propenamide group. Due to its intricate structure, it serves as an important molecule in various research fields and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide typically involves several steps:
Formation of Pyridine Ring: : 5-(Trifluoromethyl)pyridine can be synthesized via the trifluoromethylation of pyridine using a reagent such as CF3I.
Piperidine Derivative: : The next step involves the preparation of a piperidine derivative. This can be done by reacting 4-chloropiperidine with 5-(trifluoromethyl)pyridine.
Amidation: : The final step is the formation of the propenamide group by reacting the piperidine derivative with acrylamide under suitable conditions, such as the presence of a base and a solvent like toluene.
Industrial Production Methods
In industrial settings, these reactions are scaled up with optimizations such as continuous flow processes to improve yield and reduce reaction time. Catalysts and high-throughput techniques might be employed to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: : Typically using agents like potassium permanganate (KMnO4).
Reduction: : Through hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: : Undergoing nucleophilic substitution reactions at the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: : KMnO4 in aqueous medium.
Reduction: : Hydrogen gas with Pd/C catalyst under pressure.
Substitution: : Nucleophiles such as amines or alcohols in organic solvents.
Major Products
The primary products depend on the specific reaction conditions and reagents used. For instance, oxidation might lead to the formation of carboxylic acid derivatives, while reduction could yield simpler amine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide serves as a building block for creating more complex molecules. It is used in the development of novel catalysts and ligands.
Biology
In biological research, this compound may be explored for its potential as a modulator of biological pathways due to its unique structural features.
Medicine
The compound could have therapeutic potential, particularly in the design of drugs targeting specific receptors or enzymes influenced by the trifluoromethyl group and the amide linkage.
Industry
Industrially, it might be used in the synthesis of agrochemicals or materials science, where its unique properties could enhance the performance of products.
Wirkmechanismus
The mechanism by which N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance lipophilicity, affecting cell membrane permeability and the compound's binding affinity to targets. Pathways influenced include enzymatic inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include other trifluoromethylated amides or piperidine derivatives.
Comparison
Structural Complexity: : N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide is unique due to its combined trifluoromethyl, pyridine, piperidine, and propenamide groups.
Reactivity: : Its trifluoromethyl group provides distinct reactivity compared to similar non-fluorinated amides.
Similar Compounds
N-{1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}prop-2-enamide
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetamide
This comprehensive look into this compound should provide you with insights into its synthesis, reactions, applications, and more. Happy researching!
Eigenschaften
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c1-2-13(21)19-11-5-7-20(8-6-11)12-4-3-10(9-18-12)14(15,16)17/h2-4,9,11H,1,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOFWHXTNWQPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Methylpiperidin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2965826.png)

![7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2965828.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2965830.png)



![3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone](/img/structure/B2965838.png)



![N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B2965845.png)
